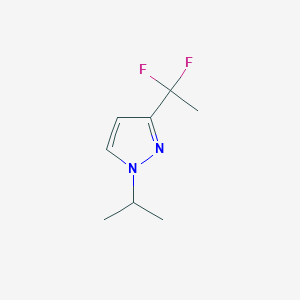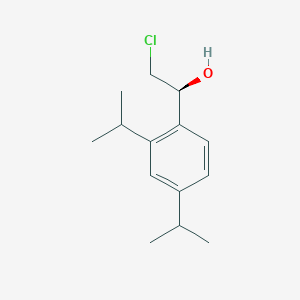
(1S)-2-chloro-1-(2,4-diisopropylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a chloroethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4-diisopropylphenol.
Chlorination: The phenol is chlorinated using thionyl chloride (SOCl₂) to introduce the chloro group.
Reduction: The resulting chlorinated product is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to obtain the desired chloroethanol compound.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol may involve large-scale chlorination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.
化学反应分析
Types of Reactions
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
科学研究应用
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol exerts its effects involves interactions with specific molecular targets. The chloroethanol moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The phenyl ring with isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol: shares similarities with other organochlorine compounds, such as:
Uniqueness
- The presence of two isopropyl groups on the phenyl ring distinguishes (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol from other chlorinated compounds. This structural feature may confer unique chemical and biological properties, such as increased steric hindrance and altered reactivity.
属性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC 名称 |
(1S)-2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10,14,16H,8H2,1-4H3/t14-/m1/s1 |
InChI 键 |
XRKKVEHJRHTTGS-CQSZACIVSA-N |
手性 SMILES |
CC(C)C1=CC(=C(C=C1)[C@@H](CCl)O)C(C)C |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)C(CCl)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


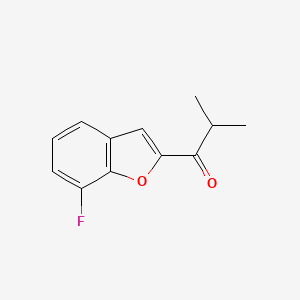
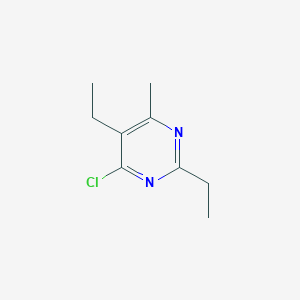
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)

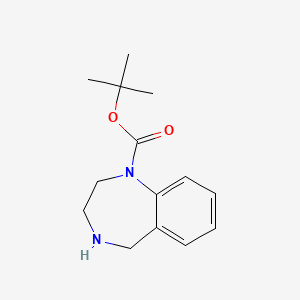

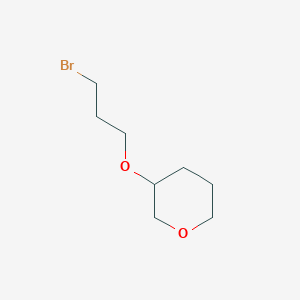
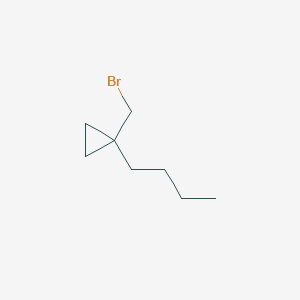
![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)

![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
